

2,4-Pentadien-1-ol fundamental properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Pentadien-1-ol

Cat. No.: B1232955

[Get Quote](#)

An In-depth Technical Guide to the Fundamental Properties of **2,4-Pentadien-1-ol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **2,4-pentadien-1-ol**, a dienyl alcohol of interest in various chemical and biological research fields. This document collates available data on its chemical and physical characteristics, outlines plausible experimental protocols for its synthesis and purification, and discusses its known biological effects and potential mechanisms of action.

Chemical and Physical Properties

2,4-Pentadien-1-ol, with the IUPAC name (2E)-penta-2,4-dien-1-ol, is an unsaturated alcohol with the chemical formula C₅H₈O[1]. Its fundamental properties are summarized in the tables below. It is important to note that while computed data is readily available, experimentally determined values for some properties are scarce in the literature.

Table 1: General and Physical Properties of 2,4-Pentadien-1-ol

Property	Value	Source
IUPAC Name	(2E)-penta-2,4-dien-1-ol	PubChem[1]
Synonyms	2,4-Pentadienol, trans-2,4-pentadienol	PubChem[1]
CAS Number	4949-20-6	PubChem[1]
Molecular Formula	C ₅ H ₈ O	PubChem[1]
Molecular Weight	84.12 g/mol	PubChem[1]
Appearance	Colorless Liquid (Predicted)	-
Boiling Point	Not available	-
Melting Point	Not available	-
Density	Not available	-
Solubility	Soluble in organic solvents (e.g., ethanol, ether); sparingly soluble in water (Predicted)	-

Table 2: Computed Physicochemical Properties of 2,4-Pentadien-1-ol

Property	Value	Source
XLogP3-AA	0.8	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	84.057514874 Da	PubChem[1]
Monoisotopic Mass	84.057514874 Da	PubChem[1]
Topological Polar Surface Area	20.2 Å ²	PubChem[1]
Heavy Atom Count	6	PubChem[1]
Formal Charge	0	PubChem[1]

Spectroscopic Data (Representative)

Experimental spectroscopic data for **2,4-pentadien-1-ol** is not readily available. The following tables provide predicted ¹H and ¹³C NMR data and a representative Mass Spectrum and IR Spectrum based on closely related structures.

Table 3: Predicted ¹H NMR Spectral Data for 2,4-Pentadien-1-ol in CDCl₃

Proton Label	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Integration
H on C1 (-CH ₂ OH)	~4.1	d	5.5	2H
H on C2 (=CH-)	~5.8	dt	15.0, 5.5	1H
H on C3 (=CH-)	~6.2	ddt	15.0, 10.5, 1.0	1H
H on C4 (=CH-)	~5.2	ddt	17.0, 10.5, 1.5	1H
H on C5 (cis to C4-H)	~5.1	d	10.5	1H
H on C5 (trans to C4-H)	~5.3	d	17.0	1H
H on -OH	Variable	s	-	1H

Table 4: Predicted ¹³C NMR Spectral Data for 2,4-Pentadien-1-ol in CDCl₃

Carbon Label	Chemical Shift (ppm)
C1 (-CH ₂ OH)	~63
C2 (=CH-)	~129
C3 (=CH-)	~132
C4 (=CH-)	~137
C5 (=CH ₂)	~115

Mass Spectrum (Representative): The mass spectrum of a similar unsaturated alcohol would be expected to show a molecular ion peak (M⁺) at m/z = 84. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (m/z = 67), water (m/z = 66), and cleavage of the carbon-carbon bonds.

IR Spectrum (Representative): The infrared spectrum of **2,4-pentadien-1-ol** is expected to exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3300 cm^{-1}), C-H stretching of the vinyl groups (around $3010\text{-}3090\text{ cm}^{-1}$), C=C stretching of the conjugated diene system (around 1590 and 1640 cm^{-1}), and C-O stretching of the primary alcohol (around 1050 cm^{-1}).

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **2,4-pentadien-1-ol** are not explicitly documented in readily accessible literature. The following protocols are proposed based on established methods for the synthesis of analogous dienols and allylic alcohols.

Proposed Synthesis via Grignard Reaction

This protocol describes a plausible synthesis of **2,4-pentadien-1-ol** via the reaction of a vinyl Grignard reagent with acrolein, followed by an acidic workup.

Materials:

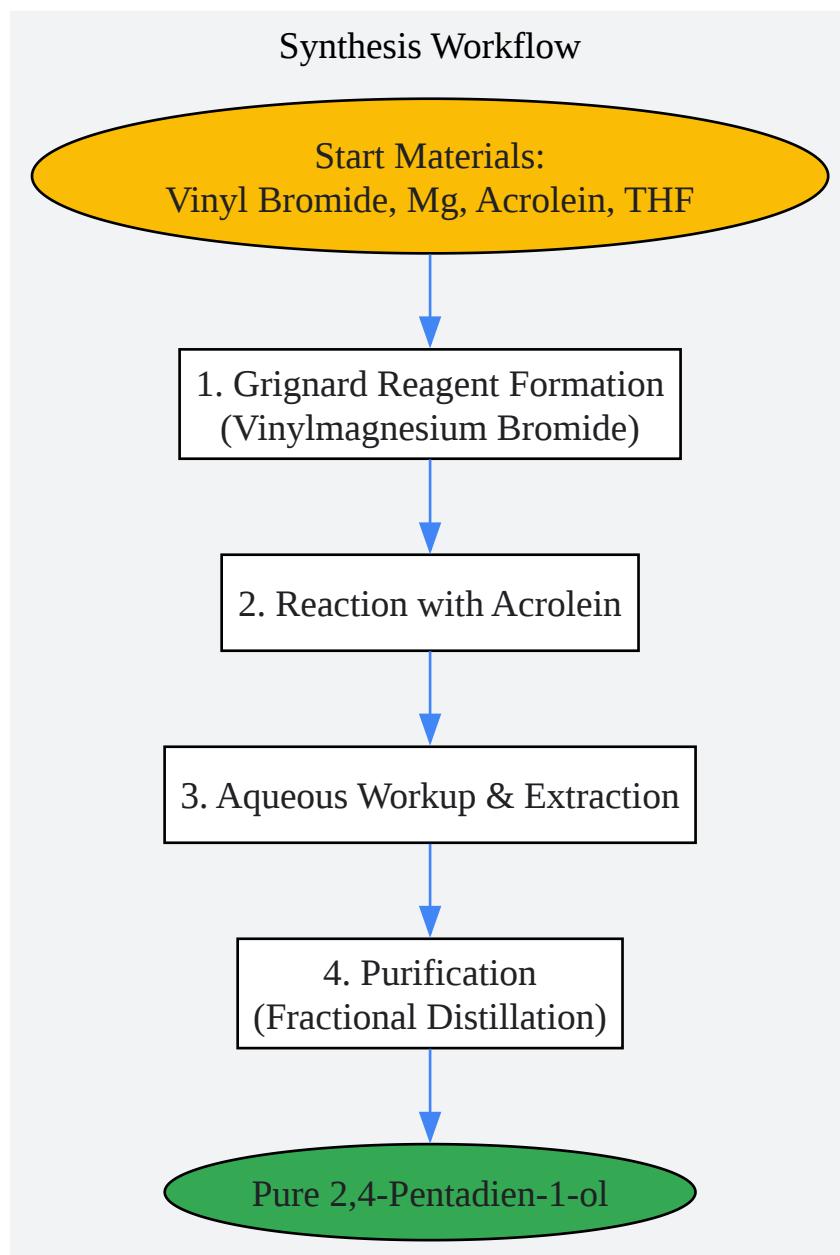
- Magnesium turnings
- Vinyl bromide
- Anhydrous tetrahydrofuran (THF)
- Acrolein
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Three-neck round-bottom flask
- Reflux condenser

- Dropping funnel
- Magnetic stirrer
- Inert gas supply (Nitrogen or Argon)
- Separatory funnel
- Rotary evaporator

Protocol:


- Preparation of Vinylmagnesium Bromide:
 - Activate magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under an inert atmosphere.
 - Add a small crystal of iodine to initiate the reaction.
 - Slowly add a solution of vinyl bromide (1.0 eq) in anhydrous THF via a dropping funnel with stirring. The reaction is initiated by gentle heating.
 - Maintain a gentle reflux during the addition.
 - After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
- Reaction with Acrolein:
 - Cool the prepared vinylmagnesium bromide solution to 0 °C in an ice bath.
 - Slowly add a solution of freshly distilled acrolein (1.0 eq) in anhydrous THF to the stirred Grignard reagent.
 - Maintain the temperature at 0 °C during the addition.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

- Work-up and Extraction:

- Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

- Purification:

- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by fractional distillation under reduced pressure to obtain **2,4-pentadien-1-ol**.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2,4-pentadien-1-ol**.

Purification Protocol: Fractional Vacuum Distillation

This protocol is a general method for the purification of volatile alcohols like **2,4-pentadien-1-ol** from less volatile impurities.

Equipment:

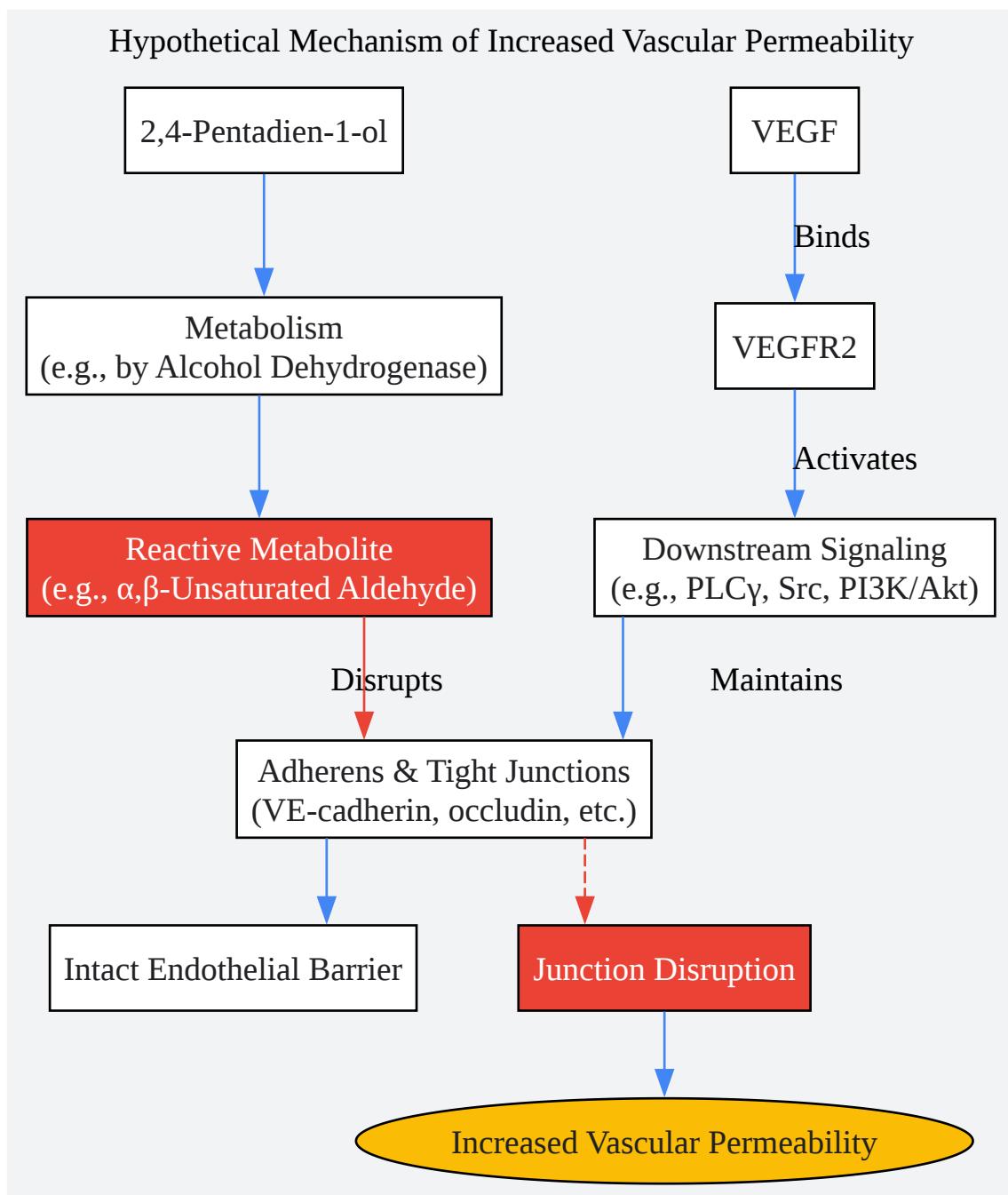
- Fractional distillation apparatus (Vigreux or packed column)
- Vacuum source with a pressure gauge
- Heating mantle
- Receiving flasks

Protocol:

- Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all glassware is dry.
- Sample Preparation: Place the crude **2,4-pentadien-1-ol** in the distillation flask.
- Distillation:
 - Apply vacuum to the system and begin gentle heating.
 - Monitor the temperature at the head of the column.
 - Collect and discard any initial low-boiling fractions.
 - Collect the main fraction at a stable temperature corresponding to the boiling point of **2,4-pentadien-1-ol** at the applied pressure.
 - Stop the distillation before the flask goes to dryness.
- Post-Distillation: Allow the apparatus to cool to room temperature before releasing the vacuum.

Biological Activity and Toxicology

Known Toxicological Effects


Studies on the biological effects of **2,4-pentadien-1-ol** have revealed significant local and systemic toxicity in animal models. Dermal application in rats resulted in edema, necrosis, and hyperemia^[2]. A key finding from these studies is that the toxicity of **2,4-pentadien-1-ol** is

associated with an increase in capillary permeability[2]. This increased permeability can lead to fluid leakage from the blood vessels into the surrounding tissues, causing the observed edema and contributing to systemic effects.

Proposed Mechanism of Toxicity: Disruption of Vascular Endothelial Signaling

The observed increase in capillary permeability suggests that **2,4-pentadien-1-ol** may interfere with the signaling pathways that regulate vascular endothelial barrier function. A central pathway in this regulation is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. While direct evidence for the interaction of **2,4-pentadien-1-ol** with this pathway is lacking, a plausible hypothesis is that the compound or its metabolites could disrupt the integrity of endothelial cell junctions.

Unsaturated alcohols can be metabolized to reactive α,β -unsaturated aldehydes, which are known to be electrophilic and can react with cellular nucleophiles, such as cysteine residues in proteins. This could lead to the disruption of key signaling proteins or cytoskeletal components involved in maintaining endothelial barrier function.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **2,4-pentadien-1-ol**-induced vascular permeability.

Conclusion

2,4-Pentadien-1-ol is a reactive dienyl alcohol with documented toxicological effects related to increased vascular permeability. While comprehensive experimental data on its fundamental properties are not fully available, this guide provides a summary of its computed characteristics and outlines plausible experimental procedures for its synthesis and purification. Further research is warranted to fully elucidate its physical properties, spectroscopic profile, and the specific molecular mechanisms underlying its biological activity. This information will be crucial for its potential application in drug development and for understanding its toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Pentadiene-1-ol | C5H8O | CID 6440184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mmsl.cz [mmsl.cz]
- To cite this document: BenchChem. [2,4-Pentadien-1-ol fundamental properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232955#2-4-pentadien-1-ol-fundamental-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com